Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid
CAS No.: 608528-91-2
Cat. No.: VC3302003
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 608528-91-2 |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
| Standard InChI Key | JMEFJZPUOYOJOM-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is a synthetic compound that belongs to the class of amino acids modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by the presence of a biphenyl moiety attached to the amino acid backbone, which enhances its chemical complexity and potential for biological applications.
Structural Features
The chemical structure of Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid includes:
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Amino Acid Backbone: The compound contains a chiral center at the alpha carbon, denoted by the (S)-configuration, indicating its stereochemistry.
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Biphenyl Group: A biphenyl substituent is attached at the beta position, contributing to its aromatic and hydrophobic properties.
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Boc Protecting Group: The tert-butoxycarbonyl group protects the amino functionality, making it suitable for peptide synthesis and other organic reactions.
Synthesis
The synthesis of Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid typically involves:
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Starting Materials: A precursor amino acid with a protected amino group and a biphenyl derivative.
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Coupling Reactions: Use of coupling reagents like carbodiimides to attach the biphenyl group.
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Protection Steps: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
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Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure product.
Applications
This compound has potential applications in:
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Peptide Synthesis: As an intermediate in the preparation of complex peptides due to its protected amino group.
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Pharmaceutical Research: The biphenyl moiety may contribute to bioactivity, making it a candidate for drug design.
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Material Science: Its aromatic nature can be exploited in designing functional materials.
Biological Activity
Although specific biological data for Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is limited, similar compounds with biphenyl groups have demonstrated:
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Anticancer Properties: Derivatives with biphenyl substituents have shown cytotoxicity against various cancer cell lines .
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Enzyme Inhibition: Some biphenyl-containing amino acids act as inhibitors for enzymes involved in metabolic pathways.
Challenges and Future Directions
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Stability Issues: The Boc protecting group is sensitive to acidic conditions, which may limit its use in certain reactions.
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Chirality Control: Ensuring stereochemical purity is critical for biological applications.
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Further Research: Detailed studies on its pharmacokinetics and bioavailability are needed to explore its therapeutic potential.
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